molecular formula C21H24N4O4 B11559261 (3E)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(2-methoxyphenyl)butanamide

(3E)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(2-methoxyphenyl)butanamide

Cat. No.: B11559261
M. Wt: 396.4 g/mol
InChI Key: ASIMFUJHCHKJCP-ZVHZXABRSA-N
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Description

(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHOXYPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylphenyl group, a carbamoylformamido group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHOXYPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethylphenyl isocyanate with 2-methoxyphenylamine to form an intermediate urea derivative. This intermediate is then subjected to further reactions, including the addition of butanamide and formamido groups, under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process typically includes purification steps such as crystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHOXYPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHOXYPHENYL)BUTANAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, (3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHOXYPHENYL)BUTANAMIDE has potential applications as a pharmaceutical intermediate. It may be used in the development of drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials with desired properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHOXYPHENYL)BUTANAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-({[(4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHOXYPHENYL)BUTANAMIDE
  • (3E)-3-({[(4-ISOPROPYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHOXYPHENYL)BUTANAMIDE

Uniqueness

Compared to similar compounds, (3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHOXYPHENYL)BUTANAMIDE is unique due to the presence of the ethylphenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-[4-(2-methoxyanilino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C21H24N4O4/c1-4-15-9-11-16(12-10-15)22-20(27)21(28)25-24-14(2)13-19(26)23-17-7-5-6-8-18(17)29-3/h5-12H,4,13H2,1-3H3,(H,22,27)(H,23,26)(H,25,28)/b24-14+

InChI Key

ASIMFUJHCHKJCP-ZVHZXABRSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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